N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as BZF-T, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazole derivative that has been synthesized through a multi-step procedure, which involves the reaction of benzofuran-2-carboxylic acid with thioamide and subsequent condensation with 4-ethoxyaniline.
Scientific Research Applications
Anticancer Activity
The structural analogs of the compound have shown significant potential in anticancer evaluations. For instance, benzamide derivatives incorporating thiazol and ethoxybenzofuran moieties have been synthesized and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activities. These activities are compared with reference drugs like etoposide, indicating certain derivatives possess higher anticancer activities (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents
Synthesis efforts have also extended towards antimicrobial and antifungal applications, where derivatives of the compound have been prepared and evaluated for their efficacy against various pathogens. Some newly synthesized compounds have shown significant inhibitory activities against bacterial and fungal strains, with certain molecules outperforming reference drugs. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Narayana et al., 2004).
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives has identified some as supramolecular gelators, capable of forming stable gels in specific solvent mixtures. The gelation behavior is attributed to methyl functionality and multiple non-covalent interactions, including π-π interactions and hydrogen bonding. This suggests potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).
Enzyme Inhibition
Further investigations into the compound's derivatives have led to the identification of potent enzyme inhibitors, such as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These inhibitors show promise in metabolic disorder treatments due to their ability to modulate lipid profiles in vivo (Uto et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-24-16-10-6-9-14-11-17(25-18(14)16)15-12-26-20(21-15)22-19(23)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWVDIOLTCIUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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